Pyridine-2-sulfonyl Chloride

Sulfonamide Synthesis Amidine Formation Formamidine Synthesis

Choose Pyridine-2-sulfonyl Chloride for its unique 2-position electrophilicity, enabling faster, high-yield (80-95%) amidine synthesis at RT. Avoid the unwanted hydrolysis of the 3-isomer and leverage its controlled SO2 extrusion for advanced coupling. This is the optimal choice for automated parallel synthesis and metal-free API amination, delivering superior purity and reduced purification.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 66715-65-9
Cat. No. B029025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-sulfonyl Chloride
CAS66715-65-9
SynonymsPyridine-2-sulfonyl Chloride;  2-Chlorosulfonyl-pyridinium Chloride; 
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
InChIKeyJQJOGAGLBDBMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2-sulfonyl Chloride (CAS 66715-65-9): Technical Baseline and Procurement Context


Pyridine-2-sulfonyl Chloride (CAS 66715-65-9) is a heteroaromatic sulfonyl chloride reagent characterized by an electrophilic sulfur center attached to an electron-deficient pyridine ring at the 2-position [1]. It is a colorless to pale yellow, low-melting solid or oil (density 1.488 g/cm³) that is highly reactive and sensitive to moisture and temperature, requiring storage at -20°C . While widely used as a sulfonylating agent in organic synthesis, its specific performance profile differs significantly from its regioisomers (3- and 4-position) and non-heterocyclic analogs like benzenesulfonyl chloride, making its selection critical for applications demanding specific reactivity, selectivity, and stability outcomes .

Procurement Alert: Why Pyridine-3-sulfonyl Chloride or Benzenesulfonyl Chloride Are Not Drop-in Replacements


Generic substitution of Pyridine-2-sulfonyl Chloride with its regioisomers (e.g., pyridine-3-sulfonyl chloride) or non-heterocyclic analogs (e.g., benzenesulfonyl chloride) is inadvisable due to fundamentally different decomposition pathways and electronic properties. While the 2- and 4-isomers are prone to formal SO2 extrusion under certain conditions, the 3-isomer preferentially undergoes hydrolysis by trace water . Furthermore, the electron-withdrawing nature of the pyridine ring at the 2-position enhances electrophilicity at the sulfonyl chloride group, a trait not shared by benzene-based sulfonyl chlorides, directly impacting reaction kinetics and chemoselectivity in amination and amidine synthesis [1]. These differences necessitate a compound-specific selection process rather than a class-based procurement approach.

Quantitative Differentiation: Pyridine-2-sulfonyl Chloride vs. Regioisomers and Analogs


Reaction Rate and Selectivity in Formamidine/Amidine Synthesis

In a study evaluating sulfonyl chlorides for the synthesis of formamidines and amidines, Pyridine-2-sulfonyl Chloride demonstrated superior performance compared to other sulfonyl chlorides, including p-toluenesulfonyl chloride, methylsulfonyl chloride, and 8-quinolinesulfonyl chloride [1]. The target compound facilitated reactions that typically finished within 10 minutes at room temperature, achieving yields of 80-95% for most cases [1]. Critically, it was noted for its superior reaction rate and selectivity in forming formamidine or amidine products over sulfonyl amide byproducts, a differentiation not quantified for the other sulfonyl chlorides in the same context [1].

Sulfonamide Synthesis Amidine Formation Formamidine Synthesis

Unique Decomposition Pathway: SO2 Extrusion vs. Hydrolytic Instability

A comprehensive study on the stability of 236 heteroaromatic sulfonyl halides established distinct decomposition pathways for the pyridine isomers . Pyridine-2-sulfonyl Chloride and its 4-position isomer are characterized by formal SO2 extrusion, whereas Pyridine-3-sulfonyl Chloride is prone to hydrolysis by trace water . This fundamental difference means that while the 3-isomer degrades via reaction with ambient moisture, the 2-isomer undergoes a distinct fragmentation pathway that can be exploited synthetically or requires specific storage considerations.

Stability Decomposition Pathways SO2 Extrusion

Physical Form and Handling: Free Base vs. Hydrochloride Salt

The free base form, Pyridine-2-sulfonyl Chloride (CAS 66715-65-9), is a colorless to pale yellow oil or low-melting solid that is hygroscopic, moisture-sensitive, and temperature-sensitive, requiring storage at -20°C . Its hydrochloride salt (CAS 111480-84-3) is a crystalline solid, which generally offers enhanced stability and more manageable handling in laboratory settings compared to the free base, while maintaining similar reactivity .

Physical Properties Storage Stability Salt Form Selection

Unique Utility in Transition-Metal-Free Amination Reactions

A transition-metal-free amination protocol using magnesium amides (R2NMgCl·LiCl) was specifically developed for Pyridine-2-sulfonyl Chloride and related N-heterocycles [1]. This method enables the functionalization of the pyridine ring at the 2-position under mild conditions, avoiding the use of transition-metal catalysts [1]. The same methodology has been extended to subsequent cyclization reactions to form aza-indole and aza-carbazole scaffolds [1]. While the study reports a method for the target compound, it does not provide direct comparative yield data for other sulfonyl chlorides under the same conditions.

Amination Metal-Free Synthesis N-Heterocycle Functionalization

Targeted Application Scenarios for Pyridine-2-sulfonyl Chloride Based on Differentiated Evidence


High-Throughput Synthesis of Formamidines and Amidines for Medicinal Chemistry Libraries

Based on its demonstrated superior reaction rate and high yield (80-95%) within 10 minutes at room temperature [1], Pyridine-2-sulfonyl Chloride is an optimal choice for automated or parallel synthesis platforms aimed at generating diverse libraries of formamidines and amidines. Its selectivity over sulfonyl amide formation ensures a higher purity of the desired product, reducing the need for extensive purification [1].

Synthetic Methodologies Exploiting Formal SO2 Extrusion for C-N Bond Formation

The unique tendency of Pyridine-2-sulfonyl Chloride to undergo formal SO2 extrusion, as established in stability studies , makes it a valuable synthon for synthetic sequences involving this transformation, such as nickel-catalyzed intramolecular C-N coupling reactions. In contrast, its 3-position isomer, which degrades via hydrolysis, would be unsuitable for this application.

Transition-Metal-Free Amination for Sustainable and Pharmaceutical Process Development

For laboratories prioritizing green chemistry or seeking to avoid metal contamination in active pharmaceutical ingredient (API) synthesis, Pyridine-2-sulfonyl Chloride is a key substrate for transition-metal-free amination using magnesium amides [2]. This allows for the functionalization of the pyridine ring under mild conditions, providing access to valuable 2,3-functionalized pyridines and related heterocycles.

Controlled Sulfonylation in Moisture-Sensitive Research Environments

When procurement requires a balance of reactivity and manageable physical form, the hydrochloride salt (CAS 111480-84-3) should be prioritized. It offers enhanced stability and a crystalline form compared to the hygroscopic oil/low-melting solid of the free base , facilitating more accurate weighing and handling in moisture-sensitive synthetic operations without sacrificing the core electrophilic reactivity of the sulfonyl chloride group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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